molecular formula C13H19NO2 B13604493 3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid

3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid

Cat. No.: B13604493
M. Wt: 221.29 g/mol
InChI Key: ADYHVNFACLEIPS-UHFFFAOYSA-N
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Description

3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid is an organic compound with the molecular formula C13H19NO2 It is a derivative of propanoic acid, featuring an amino group and a 2,4,6-trimethylbenzyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzyl chloride and glycine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the benzyl chloride with glycine under basic conditions, typically using a strong base like sodium hydroxide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-benzoylphenyl)propanoic acid: Another derivative of propanoic acid with a benzoyl group instead of a trimethylbenzyl group.

    3-Amino-2-methylpropanoic acid: A simpler derivative with a methyl group instead of a benzyl group.

Uniqueness

3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16)

InChI Key

ADYHVNFACLEIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CN)C(=O)O)C

Origin of Product

United States

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